1,5-Diiodopentane
Description
Overview of 1,5-Diiodopentane as a Halogenated Hydrocarbon
This compound is classified as an organic halide, specifically a diiodoalkane. cymitquimica.comontosight.ai Its chemical formula is C₅H₁₀I₂, and it possesses a relatively high molecular weight due to the presence of the two heavy iodine atoms. cymitquimica.com The linear arrangement of the pentane (B18724) chain with terminal iodine substituents contributes to its unique reactivity patterns compared to hydrocarbons or those with halogens at different positions. solubilityofthings.com It is characterized by its density, which is greater than that of water, and its solubility in organic solvents like ethanol (B145695), chloroform, and dichloromethane, while having limited solubility in water. cymitquimica.comontosight.ai
Here is a summary of some key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₁₀I₂ | cymitquimica.comontosight.ai |
| Molecular Weight | 323.94 g/mol | sigmaaldrich.comalfa-chemistry.com |
| CAS Number | 628-77-3 | ontosight.aisigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | cymitquimica.comontosight.ai |
| Density (at 25 °C) | 2.177 g/mL | sigmaaldrich.comchemicalbook.com |
| Boiling Point | 101-102 °C at 3 mmHg or 87 °C at 0.5 Torr | sigmaaldrich.comchemicalbook.comcas.org |
| Solubility | Soluble in organic solvents, slightly soluble in water | cymitquimica.comontosight.ai |
Historical Context and Evolution of Research on this compound
Research involving diiodoalkanes, including this compound, has a history rooted in the fundamental exploration of organic reactivity and synthesis. Early studies likely focused on their preparation and basic reactions, such as nucleophilic substitutions. Over time, as the field of organic synthesis advanced, the utility of this compound as a difunctional building block became more apparent. Its ability to participate in various reactions at both ends of the pentane chain opened avenues for the synthesis of cyclic compounds and incorporation into more complex molecular architectures. While specific historical milestones solely dedicated to this compound are not extensively documented in the provided snippets, its use in established reactions like the Finkelstein reaction for its synthesis highlights its place in the evolution of synthetic methodologies. Its application as a crosslinking reagent in the preparation of polymers and in studies involving electrochemical reduction further illustrates the expanding scope of research beyond basic reactivity. chemicalbook.com
Significance of this compound in Advanced Organic Synthesis
This compound is recognized as a valuable building block and reagent in advanced organic synthesis. solubilityofthings.comguidechem.com Its significance stems from the reactivity of the carbon-iodine bonds, which are susceptible to nucleophilic substitution reactions. solubilityofthings.com This difunctional nature allows for the creation of five-membered rings through intramolecular cyclization reactions or the linking of two different molecular fragments through intermolecular reactions. It is utilized as an intermediate or starting material in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. nbinno.com Specific applications mentioned include its use in cross-coupling reactions, Grignard reactions, and nucleophilic substitutions. nbinno.com It has also been employed in the synthesis of natural products like alkaloids and terpenes. nbinno.com Furthermore, this compound has been used as a crosslinking reagent in the preparation of polymers and bioconjugates, demonstrating its utility beyond simple carbon-carbon bond formation. Its role in the preparation of (iodoalkylaminocarbene)tungsten complexes and in the alkylation to form unsubstituted cyclohexane (B81311) further underscores its versatility in facilitating diverse chemical transformations. chemicalbook.comthermofisher.com
Scope and Objectives of the Research Outline
This research outline focuses specifically on the chemical compound this compound. The scope is limited to providing a thorough overview of its identity as a halogenated hydrocarbon, its historical context in chemical research, and its significance and applications in advanced organic synthesis. The primary objective is to consolidate and present scientifically accurate information regarding these aspects based on available research data. This includes detailing its physical and chemical properties, outlining typical synthetic routes, and highlighting its diverse roles as a building block and reagent in the construction of more complex organic molecules and materials. The outline aims to provide a foundational understanding of this compound's place and importance within the field of contemporary chemical research, strictly adhering to the defined sections and excluding areas such as safety profiles or dosage information.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-diiodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10I2/c6-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEOYUUPFYJXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060859 | |
| Record name | Pentane, 1,5-diiodo- | |
| Source | EPA DSSTox | |
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Molecular Weight |
323.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-77-3 | |
| Record name | 1,5-Diiodopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pentane, 1,5-diiodo- | |
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| Record name | 1,5-Diiodopentane | |
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| Record name | Pentane, 1,5-diiodo- | |
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| Record name | Pentane, 1,5-diiodo- | |
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| Record name | 1,5-diiodopentane | |
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| Record name | 1,5-Diiodopentane | |
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Synthetic Methodologies for 1,5 Diiodopentane
Established Synthetic Routes to 1,5-Diiodopentane
Traditional methods for synthesizing this compound are well-documented and widely employed in laboratory settings. These routes are valued for their reliability and are typically based on fundamental organic transformations, including halogen exchange and nucleophilic substitution.
The most common and efficient method for preparing this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. iitk.ac.in This reaction involves treating a 1,5-dihalopentane, such as 1,5-dichloropentane (B10660) or 1,5-dibromopentane (B145557), with an excess of an alkali metal iodide, most commonly sodium iodide (NaI). organic-chemistry.org
The reaction is an equilibrium process that is driven to completion by exploiting Le Châtelier's principle. It is typically carried out in a polar aprotic solvent like acetone. iitk.ac.in Sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not. The precipitation of these inorganic salts from the reaction mixture shifts the equilibrium towards the formation of the more soluble this compound, leading to high yields. organic-chemistry.org The transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at both carbon centers. iitk.ac.in
| Starting Material | Reagents | Solvent | Key Principle |
| 1,5-Dibromopentane | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr |
| 1,5-Dichloropentane | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl |
This interactive table summarizes the key components of the Finkelstein reaction for synthesizing this compound.
Beyond the Finkelstein reaction, which is a prime example of nucleophilic substitution on dihalides, this compound can also be synthesized from 1,5-pentanediol. This approach requires the conversion of the two terminal hydroxyl (-OH) groups, which are poor leaving groups, into functionalities that are easily displaced by an iodide nucleophile.
This transformation can be achieved using various iodinating agents. A common method involves the use of hydroiodic acid (HI). Alternatively, a combination of elemental iodine (I₂) and a reducing agent, such as red phosphorus, can be used to generate the iodinating species in situ. In this process, the hydroxyl groups are protonated or activated, allowing for their displacement by iodide ions in a double nucleophilic substitution reaction to yield the final product.
Direct halogenation of pentane (B18724) with iodine is not a practical synthetic route for this compound due to the low reactivity of iodine and the lack of regioselectivity, which would lead to a mixture of mono- and poly-iodinated isomers. A more controlled and established method involves the halogenation of a pentane derivative, specifically the ring-opening of a cyclic ether precursor like tetrahydropyran (B127337) (THP).
The acid-catalyzed cleavage of ethers is a well-known reaction. By treating tetrahydropyran with a strong acid like hydroiodic acid (HI), the ether oxygen is protonated, making it susceptible to nucleophilic attack by an iodide ion. This initial attack opens the ring to form 5-iodopentan-1-ol. In the presence of excess HI, the terminal hydroxyl group of this intermediate is then converted into a second iodide via another nucleophilic substitution, yielding this compound. A similar strategy is used to produce 1,5-dibromopentane from tetrahydropyran using hydrobromic acid. chemicalbook.com
Emerging Synthetic Strategies for this compound
Green chemistry principles are being applied to the established synthesis of this compound to improve its environmental footprint. dergipark.org.trmdpi.com Key areas of development include the use of phase-transfer catalysis, alternative solvents, and flow chemistry systems.
Phase-Transfer Catalysis (PTC): The Finkelstein reaction, which involves reactants in different phases (solid NaI and an organic substrate), can be significantly accelerated using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt. ijirset.comwikipedia.orgdalalinstitute.com The catalyst transports the iodide anion from the solid or aqueous phase into the organic phase, where the reaction occurs, increasing reaction rates and often allowing for milder conditions and the use of less hazardous solvents like water. wikipedia.orgdalalinstitute.com
Ionic Liquids: Ionic liquids (ILs) are being investigated as "green" recyclable solvents for nucleophilic substitution reactions. organic-chemistry.orglongdom.org Their low volatility, thermal stability, and ability to dissolve a wide range of reactants can facilitate reactions like the synthesis of this compound, potentially offering an alternative to traditional volatile organic solvents.
Flow Chemistry: Adapting the synthesis of this compound to a continuous flow process offers advantages in scalability, safety, and efficiency. In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature and time, which can lead to higher yields and purity while minimizing waste.
| Green Strategy | Description | Potential Advantages |
| Phase-Transfer Catalysis | Uses a catalyst (e.g., quaternary ammonium salt) to facilitate ion transport between phases. | Faster reactions, milder conditions, potential use of water as a solvent. ijirset.com |
| Ionic Liquids | Employs non-volatile, recyclable salts that are liquid at or near room temperature as the solvent. | Reduced use of volatile organic compounds, potential for catalyst/solvent recycling. organic-chemistry.org |
| Flow Chemistry | Reactants are continuously mixed and reacted in a flowing stream instead of a batch reactor. | Improved scalability, enhanced safety, better process control, higher efficiency. |
This interactive table outlines emerging green chemistry strategies applicable to the synthesis of this compound.
Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional chemical reactions to construct complex molecules. nih.gov While a direct, single-step enzymatic synthesis of this compound is not yet established, the principles of biocatalysis suggest potential multi-step pathways for its analogues.
One potential route could involve enzymes such as halohydrin dehalogenases (HHDHs). nih.govnih.gov These enzymes are known to catalyze the ring-opening of epoxides by various nucleophiles, including halides. nih.govresearchgate.net A hypothetical chemoenzymatic strategy could involve:
Chemical synthesis of a suitable precursor, such as 1,2,4,5-diepoxypentane.
An HHDH-catalyzed double ring-opening using an iodide salt as the nucleophile to produce a diiodo-diol derivative.
A final chemical step to remove the hydroxyl groups.
This approach leverages the high stereoselectivity of enzymes to potentially create chiral diiodo-compounds that are difficult to access through traditional chemistry. nih.gov However, this remains an area of research for analogues rather than a developed method for this compound itself.
Reactivity and Reaction Mechanisms of 1,5 Diiodopentane
Fundamental Reactivity Principles of 1,5-Diiodopentane
The reactivity of this compound is fundamentally dictated by the properties of the carbon-iodine (C-I) bond and the nature of the iodine atoms as leaving groups. This structure, featuring two primary alkyl iodides separated by a three-carbon chain, is primed for a variety of chemical transformations.
The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure. Among the common halogens, the iodide ion (I⁻) is the largest and least basic, making it an excellent leaving group. libretexts.orgstudentdoctor.net This is a consequence of several factors:
Basicity: Hydroiodic acid (HI) is the strongest acid among the hydrogen halides, meaning its conjugate base, the iodide ion, is the weakest and most stable base. libretexts.org
Polarizability: The large size of the iodine atom means its electron cloud is diffuse and highly polarizable. studentdoctor.net This allows the charge to be distributed over a larger volume, increasing the stability of the resulting iodide anion. pearson.com
Bond Strength: The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds. vedantu.com This lower bond dissociation energy means less energy is required to cleave the C-I bond during a reaction, facilitating the departure of the iodide ion.
These factors contribute to the high reactivity of alkyl iodides in substitution and elimination reactions. The rate of SN2 reactions for halomethanes, for instance, shows that iodomethane (B122720) reacts the fastest compared to other halomethanes. libretexts.org
| Halide Ion | Conjugate Acid | pKa of Conjugate Acid | C-X Bond Strength (kJ/mol in CH₃X) | Leaving Group Ability |
|---|---|---|---|---|
| I⁻ | HI | ~ -10 | ~ 240 | Excellent |
| Br⁻ | HBr | ~ -9 | ~ 285 | Good |
| Cl⁻ | HCl | ~ -7 | ~ 350 | Moderate |
| F⁻ | HF | ~ 3.2 | ~ 450 | Poor |
The structure of this compound, with iodine atoms attached to primary carbons, makes it highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, and the leaving group departs in a single, concerted step.
The key features of this compound that favor SN2 reactions are:
Excellent Leaving Groups: As established, the iodide ions are superb leaving groups, which facilitates the reaction. wikipedia.org
Unhindered Substrate: The electrophilic carbon atoms are primary (1°), meaning they are sterically unhindered. This allows for easy access by the incoming nucleophile, a critical requirement for the backside attack mechanism of SN2 reactions.
Due to these properties, this compound is a versatile reagent in organic synthesis, readily undergoing reactions with a wide range of nucleophiles. guidechem.comnbinno.com This allows for the introduction of various functional groups at one or both ends of the pentane (B18724) chain.
Detailed Mechanistic Pathways
The presence of two reactive sites at the 1 and 5 positions allows this compound to undergo intramolecular reactions to form cyclic compounds. When treated with a dinucleophile or a reagent capable of generating a carbanion at one end that can then attack the other, cyclization can occur. The formation of five- or six-membered rings is thermodynamically and kinetically favored.
A classic example is the formation of cyclohexane (B81311) through an intramolecular Wurtz-type reaction or by reaction with a malonic ester followed by cyclization. For instance, reaction with malonic ester can lead to a di-substituted intermediate which, upon treatment with a base, can undergo intramolecular SN2 cyclization to form a cyclohexane derivative. Another application is its use in alkylation to form unsubstituted cyclohexane. fishersci.ca It has also been used in cyclization reactions to create six-membered rings that contain heteroatoms like tellurium.
In intermolecular reactions, the two reactive C-I bonds of this compound can react with two separate nucleophiles or molecular fragments, acting as a linker or crosslinking agent. fishersci.ca This property is exploited in polymer chemistry and the synthesis of complex molecules.
For example, this compound can be used to:
Crosslink Polymers: It can form covalent bonds between different polymer chains, enhancing the stability and modifying the mechanical properties of the material.
Synthesize Symmetrical Compounds: Reaction with two equivalents of a nucleophile leads to the formation of a symmetrical product where the pentane chain bridges two identical molecular units.
Prepare Tungsten Complexes: It is used in the preparation of (iodoalkylaminocarbene)tungsten complexes. fishersci.ca
The electrochemical reduction of this compound at carbon electrodes has also been studied, demonstrating its ability to undergo coupling reactions under reductive conditions.
| Reactant/Reagent | Reaction Type | Product Type | Application Example |
|---|---|---|---|
| Poly(2-dimethylaminoethyl methacrylate) and DNA | Crosslinking | Cross-linked layer-by-layer films | Increased cell adhesion and transgene expression. |
| α-lithio (aminocarbene) tungsten anions | Nucleophilic Substitution | (ω-bis(aminocarbene)) ditungsten complexes | Synthesis of organometallic complexes. |
| Various Nucleophiles (e.g., amines, thiols) | Bifunctional Alkylation | α,ω-disubstituted pentanes | Building blocks in organic synthesis. guidechem.com |
While nucleophilic substitution is the dominant reaction pathway for primary alkyl halides like this compound, elimination reactions can also occur, typically under specific conditions. Elimination reactions involve the removal of a hydrogen atom and a leaving group from adjacent carbon atoms to form a double bond.
For primary substrates, the E2 (bimolecular elimination) mechanism is favored over the E1 mechanism. missouri.edu The E2 reaction requires a strong base. However, for this compound, simple, small strong bases like ethoxide or hydroxide (B78521) will predominantly lead to SN2 products. To favor elimination, a strong, sterically hindered base (e.g., potassium tert-butoxide) is typically required. Such a base finds it difficult to access the electrophilic carbon for a backside attack (SN2) and is more likely to abstract a proton from a beta-carbon, initiating the E2 mechanism.
The potential products from an elimination reaction of this compound would include 1-iodopent-1-ene and, if a second elimination occurs, penta-1,4-diene. However, substitution reactions generally remain a significant competing pathway. masterorganicchemistry.com
Free Radical Reactions of this compound
The reactivity of this compound in free radical reactions is primarily dictated by the carbon-iodine (C-I) bonds. The C-I bond is relatively weak and susceptible to homolytic cleavage, where the bond breaks to give each atom one of the bonding electrons. This process generates a carbon-centered radical and an iodine radical. Such reactions are typically initiated by light (photolysis), heat (thermolysis), or the use of a radical initiator. wikipedia.orgmasterorganicchemistry.com Free radical reactions are characterized by chain reaction mechanisms, which generally involve three main steps: initiation, propagation, and termination. wikipedia.orglibretexts.orgyoutube.com
Initiation: The initial step involves the homolytic cleavage of the C-I bond in this compound to form a 5-iodopentyl radical and an iodine atom. This can be achieved photochemically or thermally. wikipedia.org
Propagation: Once a reactive radical is formed, it can react with other molecules to generate new radicals, continuing the chain reaction. youtube.comlkouniv.ac.in For the 5-iodopentyl radical, a key propagation step is intramolecular cyclization.
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.org
Another important class of reactions is Atom Transfer Radical Cyclization (ATRC). In this process, a radical is generated by the abstraction of a halogen atom from a precursor molecule by a catalyst, often a transition metal complex. mdpi.com The resulting radical can then undergo cyclization, and the cyclic radical is subsequently quenched by transferring a halogen atom from the catalyst to complete the cycle. mdpi.com For instance, the reaction of an alkyl iodide can be catalyzed by Mn₂(CO)₁₀ under blue LED irradiation, where the Mn(CO)₅ radical abstracts an iodine atom to generate an alkyl radical, which then cyclizes. mdpi.com
Furthermore, the electrochemical reduction of this compound at carbon cathodes can proceed via radical intermediates. Studies using cyclic voltammetry and controlled-potential electrolysis indicate that single electron transfer (SET) can generate a radical anion, which then loses an iodide ion to form the 5-iodopentyl radical. libretexts.org This radical can then undergo further reduction or participate in cyclization reactions.
The table below summarizes key findings from research on reactions involving radical intermediates derived from iodoalkanes, which are applicable to this compound.
| Reaction Type | Initiator/Catalyst | Key Intermediate | Predominant Product Type | Reference |
| Intramolecular Cyclization | Light (hν), Heat (Δ), or Radical Initiators (e.g., AIBN) | 5-Iodopentyl radical | Cyclopentane (B165970) derivatives (via 5-exo cyclization) | wikipedia.org, societechimiquedefrance.fr |
| Atom Transfer Radical Cyclization (ATRC) | Transition metal catalysts (e.g., CuCl, Mn₂(CO)₁₀) | 5-Iodopentyl radical | Functionalized cyclopentane derivatives | mdpi.com |
| Electrochemical Reduction | Carbon Cathode (Single Electron Transfer) | 5-Iodopentyl radical anion, 5-Iodopentyl radical | Cyclopentane and/or pentane | , libretexts.org |
Advanced Applications of 1,5 Diiodopentane in Chemical Synthesis
1,5-Diiodopentane as a Building Block in Organic Synthesis
As an organic halide, this compound serves as a valuable building block in organic synthesis. Its structure, featuring two reactive iodine atoms at the termini of a pentane (B18724) chain, allows it to participate in a variety of reactions, particularly those involving nucleophilic substitutions. This makes it a useful precursor for preparing other iodine-containing compounds and a reagent in reactions like cross-coupling and Grignard reactions. cymitquimica.comnbinno.comguidechem.com
Construction of Complex Molecular Architectures
The difunctional nature of this compound makes it particularly useful in reactions that build complex molecular architectures. Its ability to react at both ends of the molecule allows for the formation of cyclic structures or the tethering of two molecular fragments. This is a key strategy in the synthesis of mechanically interlocked molecular architectures (MIMAs), which are molecules linked topologically rather than by covalent bonds. wikipedia.org While the search results don't provide specific examples of this compound being used directly in the synthesis of catenanes or rotaxanes, its structure is suitable for forming the bridging or linking units required in such complex systems, often through nucleophilic substitution reactions with appropriate precursors. The construction of such entangled architectures often combines supramolecular chemistry with traditional covalent synthesis. wikipedia.org
Synthesis of Dimerized Compounds
This compound can be employed in the synthesis of dimerized compounds, where two identical or similar molecular units are linked together. The diiodopentane chain acts as a linker between the two units. For instance, this compound has been used in Williamson ether synthesis to produce pyrrolobenzodiazepine (PBD) dimers. nih.gov This process involved reacting a molecule with this compound to bridge two units, ultimately leading to the formation of a PBD dimer, such as Tesirine, a payload used in antibody-drug conjugates. nih.govnih.gov The synthesis of such dimers can be a multi-step process, with the diiodopentane linking step being crucial for joining the two molecular halves. nih.gov
Applications in Polymer Chemistry and Macromolecular Synthesis
In polymer chemistry, this compound finds applications primarily due to its ability to act as a linking agent. Its difunctional nature allows it to connect polymer chains or introduce specific functionalities into polymer structures.
This compound as a Crosslinking Reagent
This compound is utilized as a crosslinking reagent in the synthesis of polymers. cymitquimica.comsigmaaldrich.comlookchem.comfishersci.esmyfisherstore.com Crosslinking involves forming covalent bonds between polymer chains, leading to a more rigid and stable network structure. This property is valuable in creating materials with specific mechanical and physical properties. For example, it has been used to investigate the cross-linking of layer-by-layer films of bioreducible poly(2-dimethylaminoethyl methacrylate) and DNA. sigmaaldrich.com It has also been employed in the intramolecular cross-linking of polyvinylpyridine-contained polymers in concentrated solutions. chinesechemsoc.orgchinesechemsoc.orgdp.tech This electrostatic-mediated intramolecular cross-linking method is being explored to improve the stability of supermicelle aggregates. chinesechemsoc.orgchinesechemsoc.org
Precursor for Polymers and Liquid Crystals
Beyond crosslinking, this compound can serve as a precursor for the synthesis of various polymers and potentially liquid crystals. cymitquimica.com While specific polymers directly synthesized from this compound as the sole monomer are not extensively detailed in the search results, its reactivity allows for its incorporation into polymer chains or as a starting material for monomers that are subsequently polymerized. For instance, it is involved in the preparation of poly(1-vinyl imidazole-co-ethylene glycol methyl ether acrylate) electrolytes used in quasi-solid state dye-sensitized solar cells. lookchem.comfishersci.esfishersci.ca Its structure also suggests potential utility in the synthesis of molecules that could exhibit liquid crystalline properties, which often feature rigid cores linked by flexible chains, although direct examples of this compound being used specifically as a precursor for liquid crystals were not prominently found. uni-due.de
Role in Medicinal Chemistry and Pharmaceutical Synthesis
This compound plays a role in medicinal chemistry and pharmaceutical synthesis, primarily as an intermediate or a building block for the creation of pharmacologically active compounds. cymitquimica.comnbinno.comguidechem.comnih.govontosight.aisolubilityofthings.comunina.it The presence of iodine atoms can be beneficial in certain pharmaceutical applications, and the pentane chain provides a structural scaffold. It is used as an intermediate in the synthesis of various pharmaceuticals. nbinno.comontosight.ai For example, it has been mentioned as being used in the synthesis of the antihypertensive drug Captopril and the anticancer drug Tamoxifen. nbinno.com Its application in the synthesis of pyrrolobenzodiazepine dimers, which are used as payloads in antibody-drug conjugates for cancer treatment, further highlights its importance in this field. nih.govnih.gov The ability of this compound to participate in nucleophilic substitution reactions is key to its utility in constructing the carbon frameworks of drug molecules. cymitquimica.comsolubilityofthings.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 12354 |
| 1,5-Dibromopentane (B145557) | 8880 |
| Sodium iodide | 5237 |
| Pyrrolobenzodiazepine | 459513 |
| Captopril | 44091 |
| Tamoxifen | 27335 |
| DNA | 56738120 |
Interactive Data Table (Conceptual)
Intermediate in the Synthesis of Pharmaceutical Agents
This compound is utilized as an important intermediate in the synthesis of various pharmaceuticals. nbinno.comontosight.ai Its dihalo structure makes it suitable for reactions that introduce a five-carbon chain or facilitate cyclization processes crucial for building pharmaceutical scaffolds. It is employed in the synthesis of different classes of drugs, including potential antihypertensive, antitumor, and anti-inflammatory agents. nbinno.com For instance, it has been mentioned in the context of synthesizing drugs like Captopril, an antihypertensive, and Tamoxifen, an anticancer agent. nbinno.com
Precursor for Drug Candidates and Bioactive Compounds
The compound serves as a precursor for the preparation of drug candidates and bioactive molecules. ontosight.ai Its ability to undergo nucleophilic substitution reactions with various amines, alkoxides, and other nucleophiles allows for the construction of diverse molecular structures with potential biological activities. this compound has been used in the synthesis of chiral sulfoximines, which are important structures in medicinal chemistry. sci-hub.se It has also been employed in the creation of dimeric structures, such as pyrrolobenzodiazepine (PBD) dimers, which are used as payloads in antibody-drug conjugates like Tesirine, a clinical antibody-drug conjugate. nih.govmdpi.com This highlights its utility in constructing complex molecules with enhanced biological potential through dimerization strategies. mdpi.com Research indicates that compounds containing iodine, such as derivatives of this compound, can exhibit significant biological activity, making them valuable in the development of therapeutic agents. solubilityofthings.com
Synthesis of Compounds with Specific Pharmacological Activities
This compound is involved in the synthesis of compounds designed to exhibit specific pharmacological activities. chemscene.com By acting as a linker or a structural component, it contributes to the creation of molecules with targeted interactions with biological systems. Its application in the synthesis of PBD dimers, for example, directly relates to the development of compounds with potent antitumor activity. nih.govmdpi.com The use of this compound in alkylation reactions allows for the introduction of a five-carbon linker into various molecular frameworks, which can influence the pharmacological profile of the resulting compounds. sci-hub.seambeed.com This is particularly relevant in the design of molecules where the spatial arrangement and distance between active centers are critical for function.
Contributions to Heterocyclic Chemistry
This compound is a valuable reagent in heterocyclic chemistry, facilitating the formation of cyclic structures containing heteroatoms. pageplace.de Its linear five-carbon chain with reactive iodine atoms at the termini is ideally suited for intramolecular or intermolecular cyclization reactions. rsc.org
Synthesis of Novel Heterocyclic Systems Utilizing this compound
The compound is employed in the synthesis of novel heterocyclic systems. scielo.br It can participate in cyclization reactions to form six-membered rings containing various heteroatoms, such as nitrogen, oxygen, or sulfur. For instance, it has been used in the cyclization of chiral 1,5-diamines to form cyclic structures. researchgate.net In the synthesis of tellurium-containing heterocycles, this compound reacts with elemental tellurium or sodium telluride to form six-membered telluracyclohexane rings. rsc.org This demonstrates its utility in constructing heterocyclic systems beyond common nitrogen or oxygen heterocycles. Furthermore, this compound has been utilized in spirodialkylation reactions to synthesize spiro bicyclic sulfolenes, showcasing its role in generating complex polycyclic frameworks containing heterocyclic elements. The N-alkylation of compounds like 1,5-di(tetrazol-5-yl)-3-oxapentane using this compound has been explored for the preparation of novel bifunctional and macroheterocyclic systems. scielo.br
Computational and Theoretical Studies of 1,5 Diiodopentane
Molecular Modeling of 1,5-Diiodopentane Reactivity
Molecular modeling techniques are employed to understand and predict the reactivity of this compound. These methods can help visualize the molecule's three-dimensional structure and how it interacts with other molecules. For instance, molecular mechanics analysis has been used to determine minimized ligand structures and analyze structural parameters in studies involving asymmetric catalysis. ox.ac.uk Such analyses can provide numerical parameters that aid in understanding the factors influencing reaction outcomes, such as enantioselectivity. ox.ac.uk
In the context of supramolecular chemistry, molecular modeling helps in understanding processes like guest encapsulation within host structures where this compound or similar linkers might be involved in the formation of the host. uab.cat Modeling can reveal the driving forces behind such interactions, including hydrophobic effects and van der Waals forces, even though the latter are relatively weak. uab.cat
Quantum Chemical Calculations on Reaction Pathways
Quantum chemical calculations are powerful tools for exploring chemical reaction pathways, estimating transition state energies, and determining connected equilibria. nih.govrsc.org These calculations are increasingly used to predict unknown reactions and analyze reaction mechanisms, offering a systematic approach that can reduce the need for extensive experimental trials. nih.govrsc.org
While specific detailed quantum chemical calculations solely focused on the reaction pathways of this compound itself are not extensively detailed in the provided search results, the general applicability of these methods to understand organic reaction mechanisms is well-established. Quantum chemistry can provide insights into electronic interactions and reaction pathways. researchgate.net For example, studies on radical species, which can be relevant in reactions involving diiodoalkanes, utilize quantum chemical calculations to determine thermodynamic and kinetic parameters. nrel.gov These calculations can involve methods like Density Functional Theory (DFT) to optimize geometries and calculate properties such as enthalpies and vibrational frequencies. nrel.gov
The process of determining limiting reagents and theoretical yields in reactions involving this compound, as seen in the reaction with NaCN, relies on stoichiometric relationships derived from the balanced chemical equation, a fundamental concept often supported or validated by theoretical chemical principles. chegg.com
Simulations of this compound in Crosslinking Processes
This compound is known to be used as a crosslinking agent in the formation of various materials, particularly in polymer systems. nih.govnanoge.orgchinesechemsoc.org Simulations play a crucial role in understanding the effects of crosslinking on the properties of these materials.
For example, in the crosslinking of layer-by-layer films consisting of bioreducible polymers, this compound reacts with tertiary amines in the polymer. nih.gov Simulations and theoretical frameworks, such as the theory of rubber elasticity and the Flory-Rehner theory, are applied to calculate characteristic parameters of the resulting covalent networks, including crosslinking density and the Flory-Huggins parameter. nih.gov These calculations, based on experimental data, provide quantitative measures of the extent and impact of crosslinking. nih.gov
Simulations are also valuable in studying intramolecular crosslinking in concentrated polymer solutions, where this compound can act as a cross-linker. chinesechemsoc.orgchinesechemsoc.org These simulations can help understand how the crosslinking process affects the formation of stable aggregates and the tuning of colloidal domain properties. chinesechemsoc.orgchinesechemsoc.org Molecular dynamics simulations, for instance, are used to examine the mechanical properties of crosslinked polymer networks and the effects of cross-linker type and degree of conversion. iphy.ac.cn
Data from a study on crosslinking bioreducible films with this compound illustrates the application of theoretical calculations to experimental results:
| Film Type | Calculated Cross-linking Density (mmol/cm³) (vE) |
| Non-cross-linked | 0.242 ± 0.108 |
| Cross-linked | 1.063 ± 0.148 |
| DIP Crosslinking | 0.821 ± 0.256 |
This table presents calculated crosslinking densities, demonstrating how theoretical frameworks are applied to experimental data to quantify the effect of this compound as a crosslinking agent. nih.gov
Advanced Analytical and Spectroscopic Characterization of 1,5 Diiodopentane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds, including 1,5-diiodopentane. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and environment of atoms within the molecule.
For this compound (I(CH₂)₅I), both ¹H NMR and ¹³C NMR spectroscopy are particularly informative. In a typical ¹H NMR spectrum, distinct signals are observed for the different types of protons. The protons on the carbon atoms directly bonded to the iodine atoms (the C1 and C5 positions) are expected to be the most deshielded due to the electronegativity of iodine, appearing further downfield. The protons on the C2 and C4 carbons would be less deshielded, and the protons on the central C3 carbon would be the least deshielded, appearing furthest upfield. The splitting patterns of these signals (singlet, doublet, triplet, multiplet) provide information about the number of neighboring protons.
Similarly, ¹³C NMR spectroscopy reveals the distinct carbon environments within the molecule. The carbon atoms directly attached to iodine will exhibit characteristic shifts. The symmetry of this compound means that the C1 and C5 carbons are equivalent, as are the C2 and C4 carbons. This results in a simplified ¹³C NMR spectrum with fewer unique signals than the total number of carbon atoms. PubChem provides access to ¹³C NMR spectra for this compound, which can be used for comparison and confirmation of structural assignments nih.gov.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is an essential technique for determining the molecular weight of this compound and gaining insights into its structural fragments. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing ionization and often fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the intact molecule that has lost one electron. For this compound (C₅H₁₀I₂), the theoretical molecular weight is approximately 323.94 g/mol , and the molecular ion peak would be expected at m/z 324 (considering the most abundant isotopes) nih.govsigmaaldrich.comfishersci.ca. The presence of iodine, which has a characteristic isotopic distribution (primarily ¹²⁷I), can lead to distinct isotopic peaks in the molecular ion region, aiding in identification.
Fragmentation patterns in the mass spectrum provide valuable structural information. When this compound fragments, bonds break to form smaller ions. Cleavage of the carbon-iodine bond is likely to be a prominent fragmentation pathway due to the relatively weaker bond strength compared to carbon-carbon or carbon-hydrogen bonds. This can lead to fragment ions corresponding to the loss of one or both iodine atoms, or alkyl radicals. Analyzing the m/z values and relative abundances of these fragment ions helps in confirming the structure of this compound tutorchase.comlibretexts.org. For instance, a study involving the GC-MS analysis of iodinated alkanes, including this compound, identified fragment ions by selective ion monitoring capes.gov.broup.com. The sample molecules were identified by total ion monitoring and quantified by selective ion monitoring of specific m/z values capes.gov.broup.com.
Predicted Collision Cross Section (CCS) values for various adducts of this compound are also available, which can be useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry uni.lu.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and separating it from impurities or other components in a mixture. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed methods.
Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is particularly suitable for volatile or semi-volatile compounds like this compound. In GC, the sample is vaporized and carried by an inert gas through a stationary phase. Different components of the mixture travel through the column at different rates based on their interaction with the stationary phase and their volatility, leading to their separation. The separated components are then detected as they exit the column. GC is widely used for determining the purity of this compound, with specifications often stating a minimum purity based on GC analysis, such as ≥97% or min. 98.0% (GC) sigmaaldrich.comcalpaclab.comtcichemicals.comvwr.com.
GC-MS combines the separation power of GC with the identification capabilities of MS. This hyphenated technique allows for the separation of components in a mixture and the subsequent identification of each component based on its mass spectrum. GC-MS has been utilized in studies involving the analysis of this compound, for example, in the context of analyzing busulfan (B1668071) derivatives capes.gov.broup.com.
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique, particularly useful for compounds that are not easily volatile or are thermally labile. While GC is more commonly cited for this compound purity analysis, HPLC can also be adapted for this purpose, especially if the compound is part of a mixture with less volatile components or if specific types of impurities need to be separated and quantified chromforum.org. Purity assessment using HPLC typically involves comparing the peak area of the analyte to the total area of all peaks in the chromatogram, excluding those from the solvent or mobile phase chromforum.org.
These chromatographic techniques, whether used independently or in hyphenated systems like GC-MS, are critical for ensuring the quality and purity of this compound for its various applications.
Future Directions and Research Perspectives
Development of Novel 1,5-Diiodopentane-Based Reagents
The reactivity of this compound stems from the facile displacement of the iodide leaving groups. This property can be exploited to synthesize novel reagents with tailored functionalities. Research is exploring the creation of new difunctional or polyfunctional molecules by reacting this compound with various nucleophiles or coupling partners.
One area of interest is the synthesis of novel chiral diamines using this compound as a building block. For instance, this compound has been utilized in the cyclization step for the preparation of chiral 1,5-diamines derived from (R)-(+)-camphor. researchgate.netresearchgate.netscielo.br These chiral diamines hold potential as chiral building blocks, bioactive products, or ligands in asymmetric catalysis. researchgate.netresearchgate.net The synthesis involves multi-step procedures, including reactions of camphor (B46023) derivatives followed by cyclization with this compound to form cyclic structures incorporating the pentane (B18724) chain. researchgate.netscielo.br
Another avenue involves the synthesis of fluorous bis-alkylating reagents. 5-Perfluoroalkyl-pentane-1,4-diols, derived from fluorinated γ-lactone precursors, can be converted into novel fluorous bis-alkylating reagents such as 5-perfluorohexyl-1,4-diiodopentane. fluorine1.ru These fluorous diiodides can then be reacted with primary amines to synthesize fluorous N-substituted-pyrrolidines. fluorine1.ru This highlights the potential for creating specialized reagents with unique solubility properties for applications in fluorous chemistry, facilitating separation and purification processes.
The development of novel trifluoromethoxylating reagents has also seen the use of this compound in the synthesis of intermediates. For example, it has been used in the preparation of 4-((5-iodopentyl)oxy)benzaldehyde and 1-allyl-2-((5-iodopentyl)oxy)benzene, which are related to the development of new reagents for introducing the OCF₃ group into organic molecules. acs.org
Expanded Applications in Materials Science
This compound's ability to act as a crosslinking agent makes it valuable in the field of materials science, particularly in polymer chemistry and the creation of novel functional materials. Its symmetrical structure allows it to bridge polymer chains, influencing material properties such as rigidity and structure.
Research has demonstrated the use of this compound as a crosslinking reagent in the preparation of poly(1-vinyl imidazole-co-ethylene glycol methyl ether acrylate) electrolytes for quasi-solid state dye-sensitized solar cells. fishersci.es This indicates its potential in developing components for energy storage and conversion devices.
Furthermore, this compound has been employed in the creation of cross-linked layer-by-layer (LbL) films composed of bioreducible poly(2-dimethylaminoethyl methacrylate) (rPDMAEMA) and DNA. nih.gov Cross-linking with this compound chemically modifies the polymer, leading to changes in surface morphology, film swelling behavior, and rigidity. nih.gov Studies have shown that cross-linking can increase the apparent Young's modulus of these films significantly and enhance cell adhesion and prolong cellular transfection in gene delivery applications. nih.gov The degree of cross-linking can be quantified using techniques like quartz crystal microbalance with dissipation (QCM-D) and theoretical models such as the rubber elasticity theory and the Flory-Rehner theory. nih.gov
| Property Change Upon Cross-linking (Example: rPDMAEMA/DNA LbL Films) | Before Cross-linking | After Cross-linking |
| Apparent Young's Modulus | Baseline | > 4 times baseline nih.gov |
| Flory-Huggins Parameter (χ) | 1.07 nih.gov | 1.2 nih.gov |
| Cell Adhesion | Lower | Enhanced nih.gov |
| Duration of Cellular Transfection | Shorter | Prolonged nih.gov |
This compound is also being explored in the synthesis of Janus particles and other multicompartment nanostructures. It has been used as a cross-linker in the preparation of Janus nanodiscs from diblock copolymers like PS-b-P4VP/PS-b-P4VP. rsc.org Cross-linking the P4VP phase with this compound in ethanol (B145695) helps fixate the arrangement, and subsequent steps can liberate Janus nanodiscs with a cross-linked core. rsc.org Similarly, it has been used for the intramolecular cross-linking of polyvinylpyridine-contained polymers to create single-chain nanoparticles (SCNPs) with distinct domains. chinesechemsoc.orgmdpi.com This electrostatic-mediated intramolecular cross-linking in concentrated solutions can lead to the formation of stable supermicelle aggregates and tunable colloidal domains, opening new perspectives for functional composite Janus colloidal single chains. chinesechemsoc.orgmdpi.com
Integration with Flow Chemistry and Automated Synthesis
The demand for increased efficiency, reproducibility, and scalability in chemical synthesis is driving the integration of reactions with flow chemistry and automated synthesis platforms. This compound, as a common reagent, is likely to be increasingly utilized in these advanced synthetic methodologies.
Flow chemistry offers advantages such as precise control over reaction parameters, improved heat and mass transfer, and enhanced safety for hazardous reactions. While specific examples of this compound synthesis or reactions being performed in continuous flow were not extensively detailed in the search results, the general trend in organic synthesis is towards adopting flow methods for various transformations. syrris.jp The synthesis of this compound itself, typically via the Finkelstein reaction from 1,5-dichloropentane (B10660) and sodium iodide, could potentially be adapted to a continuous flow process for more efficient and scalable production. In-line monitoring techniques, such as real-time FTIR spectroscopy to track iodine consumption, can be integrated into flow systems to enable automated reagent dosing and process control.
Automated synthesis platforms, ranging from parallel synthesizers to robotic systems, are becoming more prevalent for library synthesis and reaction optimization. rsc.orgnih.govsynplechem.com These platforms can handle tasks such as weighing reagents, setting up reactions, controlling temperature and stirring, and performing work-up and purification steps with minimal human intervention. nih.govsynplechem.com The use of this compound in the automated synthesis of compound libraries, such as triazolated 1,2,5-thiadiazepane 1,1-dioxides, demonstrates its potential for integration into high-throughput synthesis workflows. nih.gov The ability to automate reactions involving this compound contributes to accelerating the discovery and development of new chemical entities. nih.govsynplechem.com
Sustainable and Scalable Production of this compound
Ensuring the sustainable and scalable production of key chemical intermediates like this compound is crucial for their broader application. Current synthesis methods primarily involve the Finkelstein reaction, which typically uses 1,5-dichloropentane as a starting material. While this is a widely used method, research into more sustainable and environmentally friendly approaches is ongoing in the broader field of chemical synthesis.
Potential future directions for sustainable production could involve exploring alternative synthetic routes that utilize renewable feedstocks or employ greener reaction conditions, such as using more environmentally benign solvents or catalytic methods. The concept of using sustainable liquids for the production of carbon-based products is gaining traction, and while not specifically linked to this compound synthesis in the search results, it represents a relevant area for future exploration. fluorine1.ru
Scalability of this compound production is important for meeting industrial demands. The Finkelstein reaction, when optimized, can be adapted for industrial scale. Key aspects for scalable production include efficient reaction control, product isolation, and purification. The integration of in-line monitoring and automated dosing, as mentioned in the context of flow chemistry, can also contribute to more controlled and scalable batch or continuous processes. Furthermore, minimizing waste generation and developing efficient recycling strategies for reagents and solvents are critical for both sustainability and scalability.
Future research may focus on developing catalytic methods for the diiodination of pentane or its derivatives, which could offer improved efficiency and reduced waste compared to stoichiometric methods. Exploring biocatalytic approaches or the use of heterogeneous catalysts could also contribute to more sustainable and scalable synthesis of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
